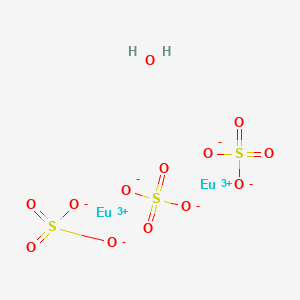

Europium(3+);trisulfate;hydrate

説明

Overview of Lanthanide Sulfate (B86663) Hydrates in Contemporary Research

Lanthanide sulfate hydrates are a class of inorganic compounds that are the subject of ongoing research due to their diverse structural chemistry and potential applications. These compounds, formed by the combination of a lanthanide metal ion, sulfate anions, and water molecules, exhibit a range of hydration states. This variability in water content can lead to different crystalline structures and properties for the same lanthanide sulfate. For instance, lanthanum sulfate can exist as a nonahydrate, while europium(III) sulfate is commonly found as an octahydrate. americanelements.comamericanelements.com

Researchers are exploring lanthanide sulfate hydrates for various uses. They are investigated as precursors for the synthesis of other lanthanide-containing materials, including oxides and other salts. heegermaterials.com Additionally, their potential use as catalysts in chemical reactions is an active area of study. itmo.ru The thermal decomposition of these hydrates is also a key research focus, as understanding how they behave when heated is crucial for their application in high-temperature processes. mdpi.com The study of these compounds contributes to a deeper understanding of the coordination chemistry and structural diversity of the lanthanide series. nih.gov

Significance of Trivalent Europium in Advanced Luminescent and Coordination Systems

Trivalent europium (Eu³⁺) is of paramount importance in the development of advanced luminescent materials due to its unique spectroscopic properties. acs.org The Eu³⁺ ion exhibits characteristic sharp emission bands in the red region of the visible spectrum, primarily arising from ⁵D₀ → ⁷Fⱼ electronic transitions. nih.govnih.gov The most prominent of these is the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the intense red light emission observed in many europium-based phosphors. nih.govpolyu.edu.hk This property has led to the widespread use of europium compounds in applications such as fluorescent lighting, cathode-ray tubes (CRTs), and modern display technologies. samaterials.com

The luminescence of Eu³⁺ is highly sensitive to its immediate coordination environment. acs.orgpolyu.edu.hk The ligands surrounding the europium ion can significantly influence the efficiency of light emission through a process known as the "antenna effect," where the ligands absorb energy and transfer it to the Eu³⁺ ion. nih.gov This tunability through ligand design is a central theme in the coordination chemistry of europium. rsc.orgnih.gov Researchers actively design and synthesize novel coordination complexes to optimize the luminescent quantum yield and lifetime of Eu³⁺ for applications in bioimaging, sensors, and organic light-emitting diodes (OLEDs). nih.govsamaterials.comsigmaaldrich.com The coordination number of europium in these complexes typically ranges from 8 to 10, influencing the geometry and, consequently, the photophysical properties of the resulting material. nih.gov

Unique Characteristics of Europium(III) Trisulfate Hydrate (B1144303) Crystalline Phases

Hydrothermal synthesis methods have been employed to create different hydrated phases of lanthanide sulfates, including a tetrahydrate of europium sulfate, Eu₂(SO₄)₃·4H₂O. researchgate.netbwise.kr The specific conditions of the synthesis, such as temperature and pressure, can direct the formation of different polymorphs. researchgate.net The arrangement of the europium ions, sulfate groups, and water molecules in the crystal structure dictates its physical and chemical characteristics. For instance, in the tetrahydrate, the Eu-O bond distances for coordinated water molecules range from 2.414(6) to 2.507(7) Å. researchgate.net The thermal stability of these hydrated phases is also a key characteristic, with the water molecules being lost at specific temperatures upon heating. mdpi.comchemsrc.com

The luminescent properties of these crystalline phases are of particular interest. Under UV excitation, europium(III) sulfate octahydrate exhibits intense red fluorescence. wikipedia.org This luminescence is a direct result of the electronic transitions within the Eu³⁺ ion, which are influenced by the local symmetry of the europium site within the crystal structure. polyu.edu.hk

Research Trajectories and Unanswered Questions in Europium(III) Trisulfate Hydrate Chemistry

Current research on europium(III) trisulfate hydrate is multifaceted, with several key trajectories aimed at expanding its potential applications and fundamental understanding. One major area of investigation is its role as a precursor for the synthesis of advanced materials. samaterials.com For example, it is used to create europium-doped phosphors for various display and lighting technologies. samaterials.comfishersci.no Further research is focused on optimizing the synthesis of these phosphors from europium sulfate to control particle size, morphology, and luminescent efficiency.

The catalytic potential of europium compounds, including the sulfate hydrate, is another active research direction. samaterials.com Scientists are exploring its use in various organic transformations and industrial processes, although the specific mechanisms and efficiency for many reactions are still under investigation. Additionally, its use in specialized applications such as X-ray imaging contrast agents and as a burnable neutron poison in nuclear reactors is being explored. samaterials.com

Despite the existing knowledge, several unanswered questions remain in the chemistry of europium(III) trisulfate hydrate. A more comprehensive understanding of the phase diagram of the Eu₂(SO₄)₃-H₂O system is needed to precisely control the formation of different hydrated and anhydrous phases. The exact coordination environments of the europium ion in various hydrated forms and their influence on the fine details of the luminescent spectra are still areas of active study. polyu.edu.hk Furthermore, exploring the full range of its catalytic activity and the potential for creating novel functional materials derived from this compound remain open avenues for future research.

特性

IUPAC Name |

europium(3+);trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Eu.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSAFKHTFWICCJ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Eu+3].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583546 | |

| Record name | Europium(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20814-06-6 | |

| Record name | Europium(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Crystallization Kinetics of Europium Iii Trisulfate Hydrates

Precise Synthesis Protocols for Europium(III) Trisulfate Hydrate (B1144303) Variants

The synthesis of europium(III) trisulfate hydrates can be achieved through several sophisticated methods, each offering distinct advantages in controlling the stoichiometry, crystal size, and purity of the final product. These methods range from high-pressure hydrothermal techniques to controlled precipitation from aqueous solutions.

Controlled Hydrothermal Synthesis Strategies

Hydrothermal synthesis is a powerful method for crystallizing inorganic materials from high-temperature aqueous solutions at high vapor pressures. For rare earth sulfates like europium(III) sulfate (B86663), this technique allows for the formation of well-defined crystalline structures. Research indicates that the solubility of rare earth element (REE) sulfates, which is typically low, can be significantly influenced by temperature and pressure. researchgate.netgeoscienceworld.org

A key concept in this area is the "sulfate surge" temperature and pressure (T-P) window, identified to be around 250 °C and 90 MPa. researchgate.netgeoscienceworld.org Above this threshold, the solubility of alkali sulfates increases, which in turn can enhance the transport of REEs in sulfate-rich hydrothermal fluids. researchgate.netgeoscienceworld.org As the system depressurizes and cools, the supersaturation required for nucleation and crystal growth is achieved, leading to the crystallization of europium(III) sulfate hydrates. geoscienceworld.org The precise control of these T-P parameters is crucial for managing the crystallization process. Hydrothermal conditions, such as using an electric oven at 120 °C for 24 hours, have also been employed to create crystalline lanthanide-sulfate coordination polymers. acs.org

Table 1: Parameters in Hydrothermal Synthesis of REE Sulfates

| Parameter | Influence on Synthesis | Typical Conditions |

|---|---|---|

| Temperature | Affects solubility and reaction kinetics. Higher temperatures can increase solubility past the "sulfate surge" window. researchgate.netgeoscienceworld.org | 120°C - 600°C geoscienceworld.orgacs.org |

| Pressure | Influences the solubility of sulfate minerals. researchgate.netgeoscienceworld.org | > 90 MPa researchgate.netgeoscienceworld.org |

| Precursor Concentration | Determines the level of supersaturation upon cooling. | Varies based on desired product |

| Additives (e.g., alkali sulfates) | Can form double salts and influence REE transport. researchgate.netpnnl.gov | e.g., Sodium Sulfate pnnl.gov |

Chemical Precipitation Techniques for Hydrate Formation

Chemical precipitation is a widely used method for synthesizing europium(III) sulfate hydrates due to its simplicity and scalability. This technique involves the reaction of a soluble europium(III) salt with a sulfate source in an aqueous solution, leading to the formation of an insoluble europium(III) sulfate hydrate precipitate.

Thermodynamic analysis shows that europium(III) can be precipitated in various forms, including anhydrous sulfate, octahydrated sulfate (Eu₂(SO₄)₃·8H₂O), and sodium double salts (e.g., NaEu(SO₄)₂). mdpi.com The formation of sodium double salts is often more effective for precipitation, even at low pH values. mdpi.com The process is sensitive to parameters such as pH, temperature, and the presence of other ions, which can form complexes with europium and affect its precipitation behavior. mdpi.com

In industrial applications, such as the recovery of rare earths from spent batteries, selective precipitation is achieved by adding sodium sulfate (Na₂SO₄) to a leach liquor containing various REEs. mdpi.com The reaction is typically carried out at an elevated temperature (e.g., 60 °C) to control the precipitation and improve the purity of the resulting double sulfate salt. mdpi.com Another approach involves the photoreduction of Eu³⁺ to Eu²⁺, followed by precipitation with a sulfate source. nii.ac.jp This is effective because europium(II) sulfate (EuSO₄) is significantly less soluble in water than europium(III) sulfate. nii.ac.jp

Solution-Based Crystallization Processes and Parameter Optimization

Solution-based crystallization provides a high degree of control over the crystal quality of europium(III) trisulfate hydrates. A common technique is fractional crystallization, which separates lanthanides based on slight differences in the solubility of their salts. vaia.com This involves repeatedly dissolving the mixed salts and allowing them to recrystallize slowly, with the less soluble fractions crystallizing first. vaia.com

Parameter optimization is key to successful solution crystallization. Important factors include:

Solvent System: The choice of solvent is critical. While water is the most common solvent, the use of dry organic solvents or solvent mixtures can be advantageous, as water can interfere with the nucleation process. researchgate.net

Temperature Control: Slow cooling of a saturated solution is a standard method to induce crystallization. researchgate.net The rate of cooling directly impacts crystal size and number. youtube.com

Supersaturation: The solution must be supersaturated for crystallization to occur. This can be achieved by cooling, evaporating the solvent, or adding an anti-solvent. researchgate.net

Crystallization Method: Techniques like slow evaporation, vapor diffusion (where a precipitant vapor diffuses into the solution), and solvent diffusion can be used to carefully control the rate of crystallization and obtain high-quality single crystals. researchgate.net

A novel approach involves using a gaseous agent like dimethyl ether (DME) to induce crystallization from aqueous solutions by increasing saturation. nih.gov By controlling the temperature of this process, selective precipitation of lanthanide-rich products can be achieved. nih.gov

Investigation of Solvent Effects on Hydrate Stoichiometry and Crystallinity

The solvent plays a multifaceted role in the crystallization of europium(III) sulfate hydrates, influencing not only the solubility of the salt but also the stoichiometry of the resulting hydrate and its crystallinity. The number of water molecules incorporated into the crystal lattice (the hydrate stoichiometry) is highly dependent on the conditions of crystallization, including the solvent environment.

In aqueous systems, different hydrates, such as the common octahydrate, can form. mdpi.comsigmaaldrich.com The presence of co-solutes like sodium sulfate can lead to the formation of anhydrous double salts instead of simple hydrates. mdpi.comresearchgate.net

The use of non-aqueous or mixed-solvent systems can significantly alter the outcome. For instance, removing water is often crucial for crystallizing anhydrous lanthanide complexes. researchgate.net Solvent extraction, which utilizes two immiscible liquids, separates lanthanides based on their preferential partitioning into one solvent over the other, a process driven by differences in solubility. vaia.com Furthermore, solvent-driven fractional crystallization, using agents like DME, demonstrates how an active solvent can be used to control precipitation and separation, yielding products with varying degrees of crystallinity based on process temperature. nih.gov

Mechanistic Studies of Hydrate Formation and Growth

Understanding the fundamental mechanisms of crystallization is essential for controlling the final properties of europium(III) trisulfate hydrate crystals. The process is universally described by two main stages: nucleation and crystal growth.

Nucleation and Crystal Growth Kinetics in Aqueous Systems

The formation of a solid crystal phase from a solution is initiated by nucleation, followed by the growth of these nuclei into larger crystals. youtube.com

Nucleation: This is the first step, where molecules in a supersaturated solution arrange into small, stable clusters or nuclei. youtube.comyoutube.com This process must overcome a significant energy barrier. youtube.com

Homogeneous Nucleation: Occurs spontaneously within a pure, supersaturated solution. youtube.comyoutube.com

Heterogeneous Nucleation: Occurs on the surface of foreign particles, impurities, or container walls, which lowers the energy barrier for nucleus formation. youtube.comyoutube.com

The rate of nucleation is highly dependent on the degree of supersaturation; a higher supersaturation generally leads to a higher nucleation rate, resulting in a larger number of smaller crystals. youtube.com

Crystal Growth: Once stable nuclei have formed, they begin to grow by the layer-by-layer addition of solute molecules from the solution onto their surfaces. youtube.com This process continues as long as the solution remains supersaturated. youtube.com

Table 2: Key Compound Names

| Compound Name | Chemical Formula |

|---|---|

| Europium(III) Trisulfate Hydrate | Eu₂(SO₄)₃·nH₂O |

| Europium(III) Sulfate Octahydrate | Eu₂(SO₄)₃·8H₂O |

| Europium(II) Sulfate | EuSO₄ |

| Sodium Europium Sulfate | NaEu(SO₄)₂ |

| Sodium Sulfate | Na₂SO₄ |

| Sulfuric Acid | H₂SO₄ |

Influence of pH and Temperature on Hydrate Stability and Phase Purity

The stability of europium(III) trisulfate hydrates in aqueous solutions and the purity of the resulting crystalline phases are critically dependent on the pH and temperature of the system. These parameters dictate the speciation of the europium ion in solution and the solubility of its sulfate salts, thereby influencing nucleation and growth kinetics.

The speciation of europium in aqueous solutions is highly pH-dependent. In acidic conditions, typically at a pH below 6, the dominant species is the hydrated Eu³⁺ ion. researchgate.net As the pH increases, hydrolysis occurs, leading to the formation of various hydroxyl species such as Eu(OH)²⁺ and Eu(OH)₃. researchgate.net The presence of these hydrolyzed species can interfere with the direct crystallization of pure europium(III) trisulfate hydrate, potentially leading to the co-precipitation of hydroxides or basic sulfates, thus compromising the phase purity of the final product. Therefore, maintaining a sufficiently acidic pH is crucial for ensuring that the primary crystallization pathway is the formation of the desired sulfate hydrate.

Temperature plays a dual role in the stability and crystallization of europium(III) trisulfate hydrates. Generally, the solubility of rare earth sulfates in water exhibits a negative temperature coefficient, meaning their solubility decreases as the temperature rises. This property can be harnessed to induce crystallization by heating a saturated solution. However, the thermal stability of the hydrate itself is also a key consideration. Studies on europium(III) sulfate octahydrate (Eu₂(SO₄)₃·8H₂O) have shown that it undergoes dehydration upon heating. aemree.comamericanelements.com The complete removal of the eight water molecules from Eu₂(SO₄)₃·8H₂O occurs in a single step, leading to the formation of amorphous anhydrous europium(III) sulfate. aemree.comamericanelements.com The crystallization of this amorphous phase into a stable crystalline form occurs at higher temperatures, around 381.1 °C in an argon atmosphere and 391.3 °C in air. aemree.comamericanelements.com This indicates that while elevated temperatures can promote crystallization from solution, excessive heat can lead to the decomposition of the hydrate, affecting the phase and crystallinity of the final product.

The following table summarizes the general influence of pH and temperature on the stability and purity of europium(III) trisulfate hydrates based on the available information:

| Parameter | Effect on Stability and Phase Purity | Reference |

| pH | At pH < 6, Eu³⁺ is the dominant species, favoring the crystallization of pure sulfate hydrates. At higher pH, hydrolysis leads to the formation of Eu(OH)²⁺ and other species, increasing the risk of co-precipitation of hydroxides and reducing phase purity. | researchgate.net |

| Temperature | The solubility of europium sulfate decreases with increasing temperature, which can be used to induce crystallization. However, the octahydrate is thermally unstable and will dehydrate upon significant heating, eventually forming an amorphous anhydrous salt. | aemree.comamericanelements.com |

Role of Additives and Counterions in Crystallization Control

The crystallization of europium(III) trisulfate hydrates can be significantly influenced by the presence of additives and counterions in the crystallization medium. These substances can affect various aspects of the crystallization process, including nucleation rate, crystal growth, morphology, and the purity of the final product.

Counterions play a fundamental role in the synthesis of double sulfates, where a second cation is incorporated into the crystal lattice. For example, the presence of cesium ions (Cs⁺) in a solution containing europium and sulfate ions can lead to the crystallization of the double sulfate hydrate, [CsEu(H₂O)₃(SO₄)₂]·H₂O. wikipedia.org Similarly, sodium ions (Na⁺) can be used to precipitate rare earth double sulfates. The choice of the counterion can alter the crystal structure and coordination environment of the Eu³⁺ ion, which in turn affects the material's properties, such as its luminescence. wikipedia.org The presence of impurity counterions, such as iron (Fe³⁺), can also impact the purity of the crystallized rare earth sulfate. Studies on the crystallization of neodymium sulfate, a chemically similar rare earth sulfate, have shown that Fe³⁺ has a tendency to be incorporated into the crystal structure. nih.gov

Additives can be broadly categorized and their effects are diverse. One important class of additives is antisolvents . Antisolvent crystallization is a technique where a solvent in which the solute is sparingly soluble is added to a solution of the solute, thereby inducing precipitation. Ethanol is a commonly used antisolvent for the crystallization of rare earth sulfates from aqueous solutions. nih.govmdpi.com The ratio of the antisolvent to the aqueous solution (O/A ratio) is a critical parameter that affects the supersaturation, and consequently the yield and particle size of the resulting crystals. mdpi.com Higher O/A ratios generally lead to higher supersaturation, which can result in faster nucleation and the formation of smaller particles. mdpi.com Seeding the solution with pre-existing crystals of the desired product can help to control the particle size and improve the purity of the final product by promoting crystal growth over new nucleation. nih.gov

Surfactants are another class of additives that can influence crystallization. For instance, sodium dodecyl sulfate (SDS), an anionic surfactant, has been shown to interact with rare earth ions. researchgate.net In the context of extraction and leaching, SDS can enhance the process by reacting with rare earth ions and reducing their adsorption on other surfaces. researchgate.netfinechem-mirea.ru While the direct effect of surfactants on the crystallization of europium(III) trisulfate hydrate from a simple aqueous solution is not detailed in the provided results, their ability to modify surface properties suggests they could be used to control crystal morphology and aggregation.

Complexing agents can also be considered as additives that influence crystallization. The presence of ligands other than sulfate can lead to the formation of different europium-containing compounds. For example, in the presence of carboxylate ligands, mixed-carboxylate europium complexes can be formed. ter-arkhiv.ru This highlights the importance of the chemical composition of the solution in determining the final crystalline product.

The following table provides a summary of the roles of different types of additives and counterions in the crystallization of europium(III) sulfate and related rare earth sulfates:

| Additive/Counterion Type | Example(s) | Role in Crystallization | Reference |

| Counterions | Cs⁺, Na⁺ | Formation of double sulfates with distinct crystal structures and properties. | wikipedia.org |

| Antisolvents | Ethanol | Induces precipitation by reducing the solubility of the rare earth sulfate. The O/A ratio controls supersaturation, yield, and particle size. | nih.govmdpi.com |

| Surfactants | Sodium Dodecyl Sulfate (SDS) | Interacts with rare earth ions, potentially modifying crystal growth and morphology. | researchgate.netfinechem-mirea.ru |

| Impurities | Fe³⁺ | Can be incorporated into the crystal lattice, affecting the purity of the final product. | nih.gov |

Spectroscopic Probes of Electronic Structure and Luminescence Dynamics in Europium Iii Trisulfate Hydrates

High-Resolution Luminescence Spectroscopy of Europium(III) Trisulfate Hydrates

Luminescence spectroscopy of Eu(III) is particularly informative due to the nature of its 4f electronic transitions. The emission spectrum is characterized by sharp, line-like bands arising from transitions within the shielded 4f shell. The position, intensity, and splitting of these bands are exquisitely sensitive to the chemical environment around the Eu(III) ion, making it an exceptional spectroscopic probe of its own coordination sphere.

Photoluminescence excitation (PLE) spectroscopy is crucial for identifying the pathways through which the Eu(III) ion is populated into its emissive ⁵D₀ state. In hydrated sulfate (B86663) compounds, direct excitation into the f-f transitions of the Eu(III) ion is possible but often inefficient due to their low absorption cross-sections (Laporte-forbidden transitions).

A typical PLE spectrum, monitored at the intense ⁵D₀ → ⁷F₂ emission wavelength, reveals the absorption features that lead to Eu(III) luminescence. For europium(III) trisulfate hydrates, the spectrum would be expected to show a series of sharp peaks at specific wavelengths corresponding to direct f-f absorption from the ⁷F₀ ground state to higher excited states (⁷F₆, ⁵D₄, ⁵G₂, ⁵L₆, ⁵D₃, ⁵D₂, etc.). Additionally, a broad, high-energy band may be observed, typically in the ultraviolet region (around 230-280 nm), which is attributed to a ligand-to-metal charge transfer (LMCT) band between the sulfate or water ligands and the Eu(III) ion. researchgate.net The presence of an efficient LMCT band indicates that energy absorbed by the coordination sphere can be effectively transferred to the Eu(III) ion, a process known as the "antenna effect," which significantly enhances the luminescence intensity.

Once populated, the excited Eu(III) ion relaxes non-radiatively to the long-lived ⁵D₀ state, from which it decays radiatively to the various ⁷Fj (J = 0, 1, 2, 3, 4) levels of the ground state multiplet. The resulting emission spectrum consists of a series of characteristic sharp peaks.

The primary transitions observed for Eu(III) in a sulfate hydrate (B1144303) matrix are:

⁵D₀ → ⁷F₀ (~580 nm): This transition is forbidden by selection rules and is only observed when the Eu(III) ion occupies a site with low symmetry (Cₙ, Cₙᵥ, or Cₛ). The presence of a single, sharp peak for this transition indicates that all Eu(III) ions occupy crystallographically equivalent sites. utm.mdutm.md

⁵D₀ → ⁷F₁ (~590-600 nm): This is a magnetic dipole (MD) allowed transition. Its intensity is largely independent of the coordination environment and serves as an internal standard for comparing the intensities of other transitions. utm.md

⁵D₀ → ⁷F₂ (~610-620 nm): This is an electric dipole (ED) allowed transition and is "hypersensitive" to the local environment. It is typically the most intense emission band, responsible for the brilliant red color of Eu(III) luminescence.

⁵D₀ → ⁷F₃ (~650 nm): This transition is generally very weak.

⁵D₀ → ⁷F₄ (~680-710 nm): This electric dipole transition is also sensitive to the local environment, though less so than the ⁵D₀ → ⁷F₂ transition.

The relative intensities and splitting patterns of these transitions provide a detailed fingerprint of the Eu(III) ion's local environment.

The ⁵D₀ → ⁷F₂ transition at approximately 615 nm is termed "hypersensitive" because its intensity is dramatically affected by the symmetry of the coordination sphere and the polarizability of the ligands. utm.mdresearchgate.net According to the Judd-Ofelt theory, this electric-dipole transition is forbidden in centrosymmetric environments. The intensity of this transition increases significantly as the local symmetry around the Eu(III) ion deviates from inversion symmetry. researchgate.netchemrxiv.org

The sensitivity of this transition is quantified by the asymmetry ratio (R), which is the ratio of the integrated intensities of the ⁵D₀ → ⁷F₂ (ED) transition to the ⁵D₀ → ⁷F₁ (MD) transition.

R = I(⁵D₀ → ⁷F₂) / I(⁵D₀ → ⁷F₁)A high R value indicates a low-symmetry environment with a high degree of covalency between the europium ion and the coordinating ligands. In hydrated sulfate compounds, the coordination of water molecules and sulfate ions creates a highly asymmetric environment, leading to a strong ⁵D₀ → ⁷F₂ emission and a correspondingly high asymmetry ratio. This makes the R value a powerful parameter for probing subtle changes in the coordination structure. utm.md

The crystal field created by the surrounding sulfate and water ligands lifts the degeneracy of the ⁷Fj energy levels. The number of observed emission lines for each ⁵D₀ → ⁷Fj transition is dictated by the point group symmetry of the Eu(III) site, as predicted by group theory. utm.md

For instance, in a complex europium sulfate such as K₅Na[Eu₂(SO₄)₆], the Eu(III) ion is ten-coordinated, resulting in a coordination geometry that is a slightly distorted bicapped square antiprism with low symmetry. chemrxiv.orgresearchgate.net For europium sulfate hydrates where the Eu(III) ion is expected to occupy a single, low-symmetry site (e.g., C₁, C₂, or Cₛ), the maximum number of Stark components (2J+1) for each transition is expected. utm.md

| Transition | J Value | Maximum Number of Lines (Low Symmetry) |

| ⁵D₀ → ⁷F₀ | 0 | 1 |

| ⁵D₀ → ⁷F₁ | 1 | 3 |

| ⁵D₀ → ⁷F₂ | 2 | 5 |

| ⁵D₀ → ⁷F₃ | 3 | 7 |

| ⁵D₀ → ⁷F₄ | 4 | 9 |

By carefully analyzing the number of peaks in the high-resolution emission spectrum, the point group symmetry of the Eu(III) site can be deduced, providing direct insight into the coordination geometry within the crystal lattice. utm.mdresearchgate.net

Time-resolved luminescence spectroscopy is used to measure the decay lifetime (τ) of the ⁵D₀ excited state. This lifetime is a critical parameter that reflects the efficiency of the radiative and non-radiative decay processes. The observed decay rate constant (k_obs = 1/τ) is the sum of the radiative (k_r) and non-radiative (k_nr) decay rate constants.

k_obs = k_r + k_nr

In europium(III) trisulfate hydrates, the primary source of non-radiative decay is vibrational quenching from high-frequency oscillators in the immediate vicinity of the Eu(III) ion. The O-H stretching vibrations of coordinated water molecules are particularly efficient quenchers. The presence of water molecules in the first coordination sphere drastically shortens the luminescence lifetime and reduces the quantum yield.

Conversely, complex europium sulfates with no coordinated water molecules, such as K₅Na[Eu₂(SO₄)₆], exhibit very long luminescence lifetimes, on the order of 2399 µs (2.399 ms). chemrxiv.org The lifetime of europium sulfate in aqueous solution is significantly shorter, reflecting the quenching effect of the hydrate shell. acs.org By measuring the luminescence lifetime, particularly in D₂O versus H₂O, the number of water molecules directly coordinated to the Eu(III) ion can be estimated. This provides invaluable information about the hydration state and the shielding of the ion from non-radiative pathways.

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information on the molecular structure of europium(III) trisulfate hydrates. These techniques probe the vibrational modes of the sulfate anions and the water molecules of hydration. The spectra can confirm the presence of these groups and provide details about their coordination environment.

The free sulfate ion (SO₄²⁻) has tetrahedral (T_d) symmetry, resulting in four fundamental vibrational modes. However, when the sulfate ion coordinates to the Eu(III) metal center, its symmetry is lowered, causing the degenerate modes to split and previously infrared- or Raman-inactive modes to become active.

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |

| ν₁ | Symmetric S-O stretch | ~980 |

| ν₂ | Symmetric O-S-O bend | ~450 |

| ν₃ | Antisymmetric S-O stretch | ~1100 |

| ν₄ | Antisymmetric O-S-O bend | ~610 |

In addition to the sulfate vibrations, the characteristic modes of water molecules are observed:

Analysis of the splitting of the sulfate vibrational bands in FTIR and Raman spectra allows for the determination of the coordination mode of the sulfate group (e.g., monodentate, bidentate), corroborating the structural information derived from luminescence spectroscopy. spectrabase.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Sulfate and Water Vibrational Modes

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the vibrational modes of the constituent polyatomic ions and molecules within europium(III) trisulfate hydrate. The analysis of the FTIR spectrum provides direct insight into the local environment of the sulfate (SO₄²⁻) anions and the water (H₂O) molecules.

The free sulfate ion possesses tetrahedral (T_d) symmetry, which results in four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the antisymmetric stretch (ν₃), and the antisymmetric bend (ν₄). In the crystalline environment of europium(III) trisulfate hydrate, the coordination of the sulfate ion to the Eu³⁺ cation lowers this symmetry. This reduction in symmetry causes the IR-inactive ν₁ and ν₂ modes to become IR-active and can lead to the splitting of the degenerate ν₃ and ν₄ modes.

The vibrational modes associated with water molecules are also prominent in the FTIR spectrum. These include the H–O–H bending vibration and the O–H stretching vibrations. A broad band observed in the high-frequency region (3000–3700 cm⁻¹) is characteristic of symmetric O–H stretching, indicating the presence of hydrogen bonding. mdpi.com The H–O–H bending mode typically appears in the 1550–1750 cm⁻¹ range. mdpi.com The presence and characteristics of these bands confirm the hydrated nature of the compound and can be used to distinguish between water molecules coordinated directly to the europium ion and those present as lattice water. iaea.org

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| O–H Stretch | H₂O | 3000 - 3700 (Broad) | Symmetric and antisymmetric stretching of water molecules. |

| H–O–H Bend | H₂O | 1550 - 1750 | Bending vibration of water molecules. |

| ν₃ (Antisymmetric Stretch) | SO₄²⁻ | 1020 - 1250 | Antisymmetric S-O stretching. Often splits into multiple components. |

| ν₁ (Symmetric Stretch) | SO₄²⁻ | ~983 | Symmetric S-O stretching. Becomes IR-active upon symmetry lowering. |

| ν₄ (Antisymmetric Bend) | SO₄²⁻ | 575 - 690 | Antisymmetric O-S-O bending. |

| ν₂ (Symmetric Bend) | SO₄²⁻ | 400 - 520 | Symmetric O-S-O bending. |

Raman Spectroscopy for Lattice and Internal Vibrations

Raman spectroscopy is a complementary technique to FTIR that provides information on both the internal vibrational modes of the sulfate ions and the external, low-frequency lattice vibrations. Lattice modes, which typically appear below 400 cm⁻¹, correspond to the collective motions of the Eu³⁺ cations, SO₄²⁻ anions, and water molecules within the crystal lattice. researchgate.netrruff.info These modes are particularly sensitive to the crystal structure and polymorphism.

The internal vibrations of the sulfate group are also Raman-active. Due to different selection rules, modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching mode (ν₁) of the sulfate ion is typically the most intense band in the Raman spectrum, appearing near 994 cm⁻¹. researchgate.net The bending modes (ν₂ and ν₄) and the antisymmetric stretch (ν₃) are also observable. researchgate.net The number and position of these bands can be used to determine the site symmetry of the sulfate groups within the crystal lattice. mdpi.com

| Vibrational Mode | Functional Group / Type | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| ν₃ (Antisymmetric Stretch) | SO₄²⁻ | ~1105 | Antisymmetric S-O stretching. |

| ν₁ (Symmetric Stretch) | SO₄²⁻ | ~994 | Strong, sharp band corresponding to symmetric S-O stretching. |

| ν₄ (Antisymmetric Bend) | SO₄²⁻ | 590 - 660 | Antisymmetric O-S-O bending. |

| ν₂ (Symmetric Bend) | SO₄²⁻ | 420 - 480 | Symmetric O-S-O bending. |

| Lattice Modes | Eu-O / Crystal Lattice | < 400 | External vibrations of ions and molecules in the crystal lattice. |

Energy Transfer Mechanisms within Europium(III) Trisulfate Hydrate Systems

The luminescence of Eu³⁺ in its trisulfate hydrate is a result of a complex series of energy transfer events. Direct excitation of the Eu³⁺ ion's 4f orbitals is inefficient due to parity-forbidden transitions. Therefore, the luminescence is typically sensitized through other pathways.

Ligand-to-Metal Charge Transfer (LMCT) State Characterization

A crucial pathway for sensitizing Eu³⁺ luminescence in many inorganic compounds is through a Ligand-to-Metal Charge Transfer (LMCT) state. In this process, absorption of UV radiation promotes an electron from a molecular orbital primarily located on the oxygen atoms of the sulfate ligand to an empty 4f orbital of the Eu³⁺ ion. This creates a transient [Eu²⁺-SO₄⁻] state. The energy of this LMCT state is highly dependent on the redox potentials of the metal and the ligand. Because Eu³⁺ is relatively easy to reduce, its LMCT bands often occur at lower energies (near-UV or visible region) compared to other lanthanides. nih.gov

Inter-ion Energy Transfer Processes

In a stoichiometric compound like europium(III) trisulfate hydrate, where the concentration of Eu³⁺ ions is high, energy transfer between adjacent europium ions becomes a significant process. This inter-ionic energy transfer can lead to luminescence quenching, a phenomenon known as concentration quenching. researchgate.net

Spectroscopic Correlations with Structural Parameters and Water Content

Spectroscopic data are exquisitely sensitive to the local coordination environment of the Eu³⁺ ion and the degree of hydration. The luminescence spectrum of Eu³⁺ is a particularly effective probe of its local symmetry. The most intense emission line typically corresponds to the electric dipole-allowed ⁵D₀ → ⁷F₂ transition, which is highly sensitive to the lack of an inversion center at the Eu³⁺ site. The ⁵D₀ → ⁷F₁ transition is magnetic dipole-allowed and is largely insensitive to the local environment, serving as an internal standard. The intensity ratio of these two transitions (R/O = I(⁵D₀→⁷F₂)/I(⁵D₀→⁷F₁)) is a widely used measure of the asymmetry of the Eu³⁺ coordination site. mdpi.com

The presence of water molecules directly coordinated to the Eu³⁺ ion has a profound effect on the luminescence. Water's O-H oscillators provide an efficient non-radiative decay pathway for the excited ⁵D₀ state, quenching the luminescence and shortening its lifetime. The number of inner-sphere water molecules can be quantitatively determined by measuring the luminescence decay lifetime.

Dehydration of the compound leads to significant and observable changes in its spectra. mdpi.com The removal of water alters the coordination number and local symmetry of the Eu³⁺ ion, often leading to an increase in the R/O ratio and a shift in the position of the non-degenerate ⁵D₀ → ⁷F₀ transition (~579 nm). mdpi.com In the vibrational spectra, dehydration results in the disappearance of the characteristic H₂O bending and stretching bands. mdpi.com

| Parameter | Spectroscopic Observation | Structural Interpretation |

|---|---|---|

| Water Content | - Presence of O-H stretch and H-O-H bend in FTIR.

| Indicates presence of coordinated and/or lattice water, which quenches luminescence. |

| Eu³⁺ Site Symmetry | - High intensity ratio of (⁵D₀→⁷F₂) / (⁵D₀→⁷F₁).

| Indicates a low-symmetry coordination environment with no center of inversion. |

| Dehydration | - Disappearance of H₂O bands in FTIR.

| Loss of coordinated water changes the ligand field, local symmetry, and removes quenching pathways. |

| Sulfate Coordination | - Splitting of degenerate ν₃ and ν₄ modes in FTIR/Raman.

| Lowering of T_d symmetry of the sulfate ion due to binding to Eu³⁺. |

Thermal Behavior and Dehydration Induced Phase Transformations of Europium Iii Trisulfate Hydrates

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Hydrate (B1144303) Dehydration

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to study the thermal decomposition of europium(III) sulfate (B86663) hydrates. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, revealing exothermic and endothermic processes.

Quantification of Hydration Water Content

TGA is instrumental in determining the number of water molecules in the hydrated salt. By heating a sample of europium(III) sulfate hydrate and monitoring the mass loss, the amount of water driven off can be precisely quantified. For instance, the complete dehydration of europium(III) sulfate octahydrate, Eu₂(SO₄)₃·8H₂O, corresponds to a specific and predictable percentage of weight loss, confirming the initial hydration state. Studies have shown that the dehydration of Eu₂(SO₄)₃·8H₂O occurs in a single step, leading to the formation of amorphous anhydrous europium sulfate. researchgate.netosti.gov

Determination of Dehydration Onset and Completion Temperatures

The TGA and DTA curves provide critical information about the temperature range over which dehydration occurs. The onset temperature signifies the point at which water molecules begin to be released, while the completion temperature indicates the formation of the anhydrous compound. For Eu₂(SO₄)₃·8H₂O, the dehydration process is a one-step event. researchgate.netosti.gov Subsequent crystallization of the resulting amorphous europium(III) sulfate has been observed at 381.1 °C in an argon atmosphere and at 391.3 °C in the air. researchgate.netosti.gov

Enthalpy Changes Associated with Dehydration Processes

Differential thermal analysis (DTA) or differential scanning calorimetry (DSC) can be used to measure the enthalpy changes (ΔH) associated with the dehydration process. The dehydration of europium(III) sulfate octahydrate is an endothermic process, requiring energy to break the bonds between the water molecules and the europium sulfate. The average enthalpy value for the dehydration reaction of Eu₂(SO₄)₃·8H₂O has been determined to be 141.1 kJ/mol. researchgate.netosti.gov In contrast, the decomposition of anhydrous Eu₂(SO₄)₃ and the intermediate oxysulfate Eu₂O₂SO₄ have significantly higher enthalpy changes of 463.1 kJ/mol and 378.4 kJ/mol, respectively. researchgate.netosti.gov

Table 1: Thermal Analysis Data for Europium(III) Sulfate Octahydrate

| Parameter | Value | Atmosphere | Reference |

| Dehydration | One-step process | Air/Argon | researchgate.netosti.gov |

| Crystallization Temperature (Amorphous Eu₂(SO₄)₃) | 381.1 °C | Argon | researchgate.netosti.gov |

| Crystallization Temperature (Amorphous Eu₂(SO₄)₃) | 391.3 °C | Air | researchgate.netosti.gov |

| Enthalpy of Dehydration (ΔH°) | 141.1 kJ/mol | Not Specified | researchgate.netosti.gov |

| Enthalpy of Decomposition (Eu₂(SO₄)₃) | 463.1 kJ/mol | Not Specified | researchgate.netosti.gov |

| Enthalpy of Decomposition (Eu₂O₂SO₄) | 378.4 kJ/mol | Not Specified | researchgate.netosti.gov |

In Situ and Ex Situ X-ray Diffraction Studies of Thermal Phase Transitions

X-ray diffraction (XRD) is an essential technique for identifying the crystal structures of the various phases formed during the thermal treatment of europium(III) sulfate hydrates. Both in situ (measurements taken as the sample is heated) and ex situ (measurements of samples cooled from specific temperatures) XRD studies provide a detailed picture of the structural transformations.

Monitoring Hydrate-to-Anhydrous Transformations

As a hydrated europium(III) sulfate sample is heated, XRD patterns can track the disappearance of the characteristic peaks of the hydrate phase and the emergence of new peaks corresponding to the anhydrous form. Research has revealed that the initial product of dehydration of Eu₂(SO₄)₃·8H₂O is an amorphous anhydrous europium sulfate. researchgate.netosti.gov This is indicated by the loss of sharp diffraction peaks of the hydrate and the appearance of a broad, featureless signal in the XRD pattern.

Identification of Intermediate Oxysulfate Phases

Upon further heating in an oxygen-containing atmosphere, anhydrous europium(III) sulfate decomposes to form intermediate oxysulfate phases before ultimately converting to europium oxide at very high temperatures. The decomposition of anhydrous europium(III) sulfate in the air proceeds through the formation of europium oxysulfate, Eu₂O₂SO₄. researchgate.netmdpi.com This intermediate is stable over a specific temperature range before it further decomposes. The thermal destruction of anhydrous cesium europium sulfate, for instance, also shows a two-stage decomposition at higher temperatures, with the first stage involving the formation of europium oxysulfate (Eu₂O₂SO₄). mdpi.com The final thermal decomposition product at around 1200°C is a mixture of cesium sulfate and europium oxide. mdpi.com The formation of oxysulfates is a common phenomenon in the thermal decomposition of rare earth sulfates. researchgate.net

Table 2: Phases Identified During Thermal Decomposition of Europium(III) Sulfate Hydrates

| Initial Compound | Temperature Range | Identified Phase | Technique | Reference |

| Eu₂(SO₄)₃·8H₂O | Room Temperature | Crystalline Hydrate | XRD | researchgate.netosti.gov |

| Eu₂(SO₄)₃·8H₂O | After Dehydration | Amorphous Anhydrous Eu₂(SO₄)₃ | STA, XRD | researchgate.netosti.gov |

| Anhydrous Eu₂(SO₄)₃ | High Temperature (in air) | Europium Oxysulfate (Eu₂O₂SO₄) | STA, XRD | researchgate.netmdpi.com |

| Anhydrous CsEu(SO₄)₂ | > 800 °C | Europium Oxysulfate (Eu₂O₂SO₄) | DTA/TGA | mdpi.com |

Kinetic Analysis of Thermal Decomposition Processes

The study of the kinetics of the thermal decomposition of europium(III) trisulfate hydrates provides crucial insights into the energy requirements and the underlying mechanisms of the solid-state reactions involved. Methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), often performed at multiple heating rates, are employed to determine key kinetic parameters.

The activation energy (Ea) is a critical parameter that quantifies the minimum energy required for a chemical reaction to occur. For the multi-step thermal decomposition of europium(III) sulfate octahydrate, the activation energies for the distinct stages of dehydration and sulfate decomposition have been determined using model-free isoconversional methods, such as the Kissinger method. nsc.ru

The dehydration of Eu₂(SO₄)₃·8H₂O has been shown to proceed in a single step, resulting in the formation of an amorphous anhydrous europium(III) sulfate. researchgate.netosti.gov This process is followed by the crystallization of the amorphous sulfate at higher temperatures. The subsequent decomposition of the anhydrous europium(III) sulfate occurs in a two-step process, first to europium(III) oxysulfate (Eu₂O₂SO₄) and then to the final product, europium(III) oxide (Eu₂O₃).

The activation energies for these processes, as determined by the Kissinger method, are presented in the table below. nsc.ru A notable increase in the activation energy is observed from the dehydration step to the decomposition of the sulfate and oxysulfate, indicating a higher energy barrier for the latter processes. nsc.ru

| Decomposition Step | Reaction | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Dehydration | Eu₂(SO₄)₃·8H₂O → Eu₂(SO₄)₃ + 8H₂O | 71 |

| Sulfate Decomposition | Eu₂(SO₄)₃ → Eu₂O₂SO₄ + 2SO₃ | 303 |

| Oxysulfate Decomposition | Eu₂O₂SO₄ → Eu₂O₃ + SO₃ | 400 |

The elucidation of the reaction mechanisms for the solid-state transformations of europium(III) trisulfate hydrate involves analyzing the shape of the kinetic curves obtained from thermal analysis data. While specific studies detailing the reaction mechanism for europium(III) sulfate using model-fitting methods are not extensively available, the general models for solid-state decomposition can be considered.

Commonly, the Avrami-Erofeev equation is used to describe nucleation and growth processes, while other models can describe geometric contraction or diffusion-controlled reactions. For many solid-state decomposition reactions, the mechanism can be complex and may change as the reaction progresses. The determination of the most probable mechanism function often involves fitting the experimental data to various theoretical models. Without specific experimental data fitting for europium(III) trisulfate hydrate, a definitive reaction mechanism cannot be stated. However, the one-step dehydration to an amorphous phase suggests a process that is not controlled by the growth of a new crystalline phase from discrete nuclei. The subsequent crystallization of the amorphous Eu₂(SO₄)₃ would then be a separate solid-state transformation, likely following a nucleation and growth mechanism.

Impact of Dehydration on Luminescent Properties

The luminescent properties of europium(III) compounds are highly sensitive to the local environment of the Eu³⁺ ion, particularly the coordination number and the symmetry of the coordination sphere. The removal of water molecules during the dehydration of europium(III) trisulfate hydrate directly alters this environment, leading to significant changes in its luminescence characteristics.

The water molecules in the hydrated salt are directly coordinated to the Eu³⁺ ion. The high-frequency O-H vibrations of these coordinated water molecules provide an efficient non-radiative pathway for the de-excitation of the excited states of Eu³⁺, which can quench the luminescence. Therefore, the dehydration process is generally expected to lead to an increase in the luminescence intensity and lifetime of the Eu³⁺ ion due to the reduction of non-radiative deactivation channels.

Furthermore, the change in the coordination environment upon dehydration affects the symmetry around the Eu³⁺ ion. The luminescence spectrum of Eu³⁺ is characterized by sharp emission lines corresponding to the ⁵D₀ → ⁷Fₙ (n = 0, 1, 2, 3, 4) transitions. The intensity and splitting of these transitions are governed by selection rules that are highly dependent on the symmetry of the crystal field. For instance, the intensity of the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the characteristic red emission of Eu³⁺, is particularly sensitive to the lack of a center of inversion in the coordination environment.

Upon dehydration and the subsequent transformation from a hydrated crystalline or amorphous phase to an anhydrous crystalline phase, the local symmetry of the Eu³⁺ sites changes. This can lead to variations in the relative intensities of the ⁵D₀ → ⁷Fₙ transitions and shifts in their positions, providing a spectroscopic signature of the phase transformation. For example, an increase in the asymmetry around the Eu³⁺ ion would be expected to enhance the intensity of the ⁵D₀ → ⁷F₂ transition relative to the magnetic dipole-allowed ⁵D₀ → ⁷F₁ transition.

Theoretical and Computational Studies of Europium Iii Trisulfate Hydrates

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become a important method for studying the electronic properties of compounds containing rare-earth elements like europium. mdpi.comuctm.edu By modeling the electron density, DFT can accurately predict molecular geometries, energetics, and various spectroscopic parameters.

A primary application of DFT in solid-state chemistry is the optimization of crystal structures. This process involves computationally adjusting atomic positions to find the lowest energy configuration, which corresponds to the most stable structure. These optimized geometries can be compared with experimental data, such as those from single-crystal X-ray diffraction, to validate the theoretical model. nih.govresearchgate.net

For instance, in a study on the closely related double salt, cesium europium sulfate (B86663) crystalline hydrate (B1144303) ([CsEu(H₂O)₃(SO₄)₂]·H₂O), the crystal structure was determined experimentally and corroborated with theoretical approaches. mdpi.com The compound crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com DFT calculations are instrumental in refining such structures and understanding their stability.

DFT calculations provide a detailed picture of the bonding between the central Eu(III) ion and its surrounding ligands (sulfate ions and water molecules). The coordination environment in europium complexes can be varied, typically involving six to twelve metal-ligand bonds. nih.gov In the structure of [CsEu(H₂O)₃(SO₄)₂]·H₂O, the Eu³⁺ ion is coordinated by six sulfate groups and three water molecules, resulting in a coordination number of nine. mdpi.com

DFT is a powerful tool for predicting the electronic band structure of materials, which is fundamental to their optical and electronic properties. From the band structure, the band gap (E_g)—the energy difference between the valence band maximum and the conduction band minimum—can be determined.

For [CsEu(H₂O)₃(SO₄)₂]·H₂O, DFT calculations predicted a direct band gap of 5.09 eV. mdpi.com The term "direct" indicates that the top of the valence band and the bottom of the conduction band occur at the same point in the Brillouin zone, which is relevant for applications in optoelectronics. mdpi.com Such calculations are crucial for understanding the luminescent properties of europium compounds. Theoretical methods can also be used to calculate the rates of intramolecular energy transfer from ligands to the Eu(III) ion, which is essential for designing efficient luminescent materials. nih.gov

Molecular Dynamics Simulations of Hydration Shells and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For europium(III) sulfate in aqueous solution, MD simulations provide critical insights into the structure and dynamics of the hydration shells surrounding the Eu³⁺ ion.

The interaction of lanthanide ions with water is complex, and early MD studies struggled to accurately represent the many-body effects that govern these interactions. nih.gov More advanced simulations, however, can now account for these effects, yielding results that align well with experimental data. nih.govresearchgate.net MD simulations of Eu³⁺ in water show that the ion is surrounded by distinct hydration shells. A consensus has emerged from experimental data that the coordination number of the first hydration shell changes from nine to eight across the lanthanide series. researchgate.net For Eu(III), it is often found to be close to nine. nih.gov These simulations can also determine the average Eu-O bond distances and the rate of water exchange between the first hydration shell and the bulk solvent, a key parameter in understanding complexation reactions. nih.govrsc.org

Crystal Field Theory Calculations for Eu(III) Energy Levels

Crystal Field Theory (CFT) is a theoretical model that describes the splitting of degenerate electronic orbitals in transition metal or lanthanide ions when they are placed in the electrostatic field created by surrounding ligands. libretexts.org For Eu(III), with its 4f⁶ electronic configuration, CFT is essential for explaining its characteristic sharp-line luminescence spectra.

The electric field from the sulfate and water ligands lifts the degeneracy of the Eu(III) ion's ⁷F_J and ⁵D_J energy levels, resulting in a set of Stark levels. researchgate.netaps.org The exact pattern of this splitting is determined by the point group symmetry of the site occupied by the Eu(III) ion. researchgate.net For example, in different crystal hosts, Eu³⁺ might occupy sites of C₂ or S₆ symmetry, leading to different selection rules for electronic transitions. researchgate.netresearchgate.net Electric dipole transitions, which are often the most intense, are forbidden at sites with inversion symmetry (like S₆), meaning most observed emission arises from ions at lower-symmetry sites (like C₂). researchgate.netfrontiersin.org

By fitting experimental spectroscopic data, researchers can obtain a set of phenomenological crystal-field parameters. These parameters can then be used to calculate the entire energy level scheme of the 4f⁶ configuration, providing a complete picture of the electronic states responsible for the ion's optical properties. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Interatomic Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to define chemical bonds and interatomic interactions. mdpi.comsciencearchives.org This approach is particularly useful for characterizing the nature of the bonds between the europium ion and the oxygen atoms of the sulfate and water ligands.

QTAIM analysis focuses on the topological properties of the electron density, ρ(r), at bond critical points (BCPs)—points where the gradient of the electron density is zero. sciencearchives.org Several parameters at the BCP are used to classify the interaction:

Electron density (ρ(r)): Its value correlates with the bond order.

Laplacian of the electron density (∇²ρ(r)): A positive value is characteristic of closed-shell interactions (e.g., ionic bonds, hydrogen bonds), while a negative value indicates shared-shell (covalent) interactions.

Total electron energy density (H(r)): The sign of H(r) can also help distinguish between covalent (negative) and non-covalent (positive or slightly negative) character. sciencearchives.org

In studies of europium complexes, QTAIM analysis of Eu-O bonds typically shows low electron density and positive Laplacian values, confirming the predominantly ionic (closed-shell) nature of the interaction. nih.govmdpi.com This method allows for a quantitative comparison of different metal-ligand bonds within the same structure. mdpi.com

Solution Chemistry and Complexation Equilibrium of Europium Iii Trisulfate Hydrates

Thermodynamic Studies of Europium(III)-Sulfate Aqueous Complexation

Thermodynamic analysis of the europium(III)-sulfate system provides fundamental insights into the formation and stability of aqueous complexes. These studies are crucial for predicting the speciation of europium in sulfate-containing waters.

The interaction between the Eu(III) ion and sulfate (B86663) ions (SO₄²⁻) in an aqueous solution leads to the stepwise formation of complexes. Time-resolved laser fluorescence spectroscopy (TRLFS) has been instrumental in identifying these species and determining their stability. rsc.orgrsc.org Spectroscopic studies confirm the formation of three primary aqueous complexes: Eu(SO₄)⁺, Eu(SO₄)₂⁻, and Eu(SO₄)₃³⁻. rsc.orgrsc.orgrsc.org

The formation of these complexes can be represented by the following equilibria:

Eu³⁺ + SO₄²⁻ ⇌ Eu(SO₄)⁺

Eu³⁺ + 2SO₄²⁻ ⇌ Eu(SO₄)₂⁻

Eu³⁺ + 3SO₄²⁻ ⇌ Eu(SO₄)₃³⁻

| Complex Species | Overall Stability Constant (log₁₀β°) | Reference |

|---|---|---|

| Eu(SO₄)⁺ | 3.79 ± 0.05 | rsc.orgrsc.org |

| Eu(SO₄)₂⁻ | 5.43 ± 0.07 | rsc.orgrsc.org |

| Eu(SO₄)₃³⁻ | 5.73 ± 0.15 | rsc.org |

The association between the europium(III) cation and the sulfate anion can be further understood by examining the nature of the ion pair. wikipedia.org These associations can be classified as contact ion pairs (CIP), solvent-shared ion pairs (SSIP), or solvent-separated ion pairs (SIP), depending on the degree of solvation of the ions. wikipedia.org

Solubility Behavior of Europium(III) Trisulfate Hydrates in Varied Aqueous Environments

The solubility of europium(III) trisulfate is a critical parameter that is significantly affected by the chemical composition of the aqueous medium. The most common hydrate (B1144303) is the octahydrate, Eu₂(SO₄)₃·8H₂O. wikipedia.orgaemree.com

The ionic strength of a solution, a measure of the total concentration of ions, has a pronounced effect on the solubility of ionic compounds. For europium(III) sulfate octahydrate, which is soluble in water, a specific solubility of 2.56 g per 100 mL is reported at 20 °C. wikipedia.org

Studies have investigated its solubility in various background electrolytes:

In NaClO₄ solutions: The solubility product (Ksp) of Eu(OH)₃, which can control Eu³⁺ concentration at certain pH levels, has been shown to increase with the ionic strength of the NaClO₄ medium. researchgate.net This generally translates to higher solubility of europium salts at higher ionic strengths, provided no common ions are introduced.

In H₂SO₄ solutions: The solubility of light rare earth sulfates, including europium, is influenced by the concentration of sulfuric acid. researchgate.net The presence of H₂SO₄ provides both a common ion (sulfate) and alters the ionic strength and pH, leading to complex solubility behavior.

In MgSO₄ solutions: Research shows that Eu₂(SO₄)₃·8H₂O(cr) is the solid phase that controls the solubility of Eu(III) across a range of magnesium sulfate concentrations. nih.gov

Generally, increasing the ionic strength with a non-common ion electrolyte tends to increase the solubility of a sparingly soluble salt due to the stabilization of the dissociated ions in solution. researchgate.net

The common-ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions that make up the compound. khanacademy.orglibretexts.org This phenomenon is a direct consequence of Le Châtelier's principle. libretexts.orgexpii.com

The dissolution of europium(III) trisulfate in water establishes the following equilibrium:

Eu₂(SO₄)₃(s) ⇌ 2Eu³⁺(aq) + 3SO₄²⁻(aq)

Formation and Characterization of Mixed-Metal and Double Sulfate Hydrates

In concentrated sulfate solutions, europium(III) can react to form mixed-metal or double sulfate hydrates. These compounds incorporate other metal cations, such as alkali metals, into their crystal structure.

Recent research has provided detailed characterization of these double salts:

Sodium Europium Sulfate: In aqueous solutions with sodium sulfate concentrations greater than 0.01 mol/kg, europium(III) sulfate octahydrate transforms into a double salt with the formula Na₂Eu₂(SO₄)₄·2H₂O(cr). nih.gov This double salt exhibits significantly lower solubility than the simple octahydrate. nih.gov Thermodynamic models have been developed to determine the solubility product for this phase. rsc.orgrsc.org

Potassium Europium Sulfate: A potassium-europium double sulfate with the formula KEu(SO₄)₂·H₂O has been synthesized using hydrothermal methods. nih.gov X-ray diffraction analysis revealed its three-dimensional crystal structure, which is built from tricapped trigonal-prismatic EuO₉ units and square-antiprismatic KO₈ units linked by sulfate tetrahedra. nih.gov This compound represents a new polymorph, highlighting the structural diversity of europium-containing double sulfates.

The formation of these double salts is a crucial aspect of europium's solution chemistry in complex, multi-component brines, impacting its potential for mobility or precipitation in geological and industrial systems. nih.gov

Synthesis and Structural Features of Alkali Metal Europium Sulfate Hydrates

The interaction of europium(III) sulfate with alkali metal sulfates in aqueous solutions often leads to the formation of crystalline double sulfate hydrates. The synthesis and structural characterization of these compounds provide fundamental insights into the coordination chemistry of europium(III) and the role of the alkali metal cation in the resulting crystal lattice.

Two notable examples are the potassium and cesium double sulfate hydrates of europium(III).

Potassium Europium(III) Bis(sulfate) Monohydrate (KEu(SO₄)₂·H₂O)

A new polymorph of potassium europium(III) bis(sulfate) monohydrate has been synthesized using hydrothermal methods. dntb.gov.ua In a typical synthesis, europium(III) acetate (B1210297) hydrate is dissolved in water, followed by the addition of potassium sulfate. The resulting mixture is then heated in a Teflon-lined autoclave. rsc.org This method yields block-like single crystals. rsc.org

The crystal structure of this polymorph of KEu(SO₄)₂·H₂O is isotypic with that of NaCe(SO₄)₂·H₂O and crystallizes in a monoclinic space group. dntb.gov.uarsc.org The structure consists of a three-dimensional framework built from the interconnection of sulfate tetrahedra with both europium(III) and potassium(I) ions. dntb.gov.uarsc.org The europium ion is in a nine-coordinate environment, forming a tricapped trigonal prismatic EuO₉ unit. dntb.gov.uarsc.org In contrast, the potassium ion is eight-coordinate, adopting a square-antiprismatic KO₈ geometry. dntb.gov.uarsc.org These coordination polyhedra are linked by the sulfate tetrahedra to create the robust 3D structure. dntb.gov.uarsc.org

Cesium Europium(III) Sulfate Hydrate ([CsEu(H₂O)₃(SO₄)₂]·H₂O)

The crystalline hydrate of double cesium europium sulfate, [CsEu(H₂O)₃(SO₄)₂]·H₂O, is synthesized by crystallization from an aqueous solution containing equimolar amounts of cesium, europium(III), and sulfate ions. mdpi.com This is typically achieved by mixing solutions of cesium nitrate, europium(III) nitrate, and sulfuric acid and allowing for slow crystallization. mdpi.com

This compound crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com The structure is characterized by the coordination of three water molecules directly to the europium(III) ion, in addition to sulfate ligands. mdpi.com A fourth water molecule is present as a guest in the crystal lattice. mdpi.com The thermal dehydration of this compound proceeds in stages, first losing the three coordinated water molecules, followed by the more strongly bound fourth water molecule to form the anhydrous salt, CsEu(SO₄)₂. mdpi.com

Below is a table summarizing the crystallographic data for these two alkali metal europium sulfate hydrates.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Potassium Europium(III) Bis(sulfate) Monohydrate | KEu(SO₄)₂·H₂O | Monoclinic | P2₁/c | - | - | - | - |

| Cesium Europium(III) Sulfate Hydrate | [CsEu(H₂O)₃(SO₄)₂]·H₂O | Monoclinic | P2₁/c | 6.5574 | 19.0733 | 8.8364 | 93.931 |

Solubility and Speciation in Ternary and Quaternary Systems

The solubility and speciation of europium(III) sulfate are significantly affected by the presence of other electrolytes, such as alkali metal and alkaline earth metal sulfates. These interactions are critical for predicting the environmental fate of europium and for developing separation processes.

Recent detailed studies have investigated the thermodynamics of the Eu(III)–Mg–SO₄–H₂O and Eu(III)–Na–SO₄–H₂O systems at room temperature. rsc.orgnih.gov

Solubility in Ternary Systems

In the Eu₂(SO₄)₃–MgSO₄–H₂O system, the solid phase controlling the solubility of Eu(III) across a wide range of magnesium sulfate concentrations is europium(III) sulfate octahydrate, Eu₂(SO₄)₃·8H₂O. nih.gov

The situation is more complex in the Eu₂(SO₄)₃–Na₂SO₄–H₂O system. In dilute sodium sulfate solutions, Eu₂(SO₄)₃·8H₂O is the controlling solid phase. However, at sodium sulfate molalities greater than 0.01 mol·kg⁻¹, a transformation occurs, and a double salt, Na₂Eu₂(SO₄)₄·2H₂O, precipitates. nih.gov This double salt exhibits a significantly lower solubility than the simple europium sulfate octahydrate. nih.gov

The following table presents solubility data for Eu(III) in the presence of Na₂SO₄ at 22 ± 2 °C.

| Na₂SO₄ (mol·kg⁻¹) | Eu(III) (mol·kg⁻¹) | Solid Phase |

| 0.001 | ~1.5 x 10⁻³ | Eu₂(SO₄)₃·8H₂O |

| 0.01 | ~5.0 x 10⁻⁴ | Eu₂(SO₄)₃·8H₂O |

| >0.01 | Decreasing | Na₂Eu₂(SO₄)₄·2H₂O |

Speciation of Europium(III) in Sulfate Solutions

In aqueous solutions, europium(III) ions form complexes with sulfate ions in a stepwise manner. Time-resolved laser fluorescence spectroscopy (TRLFS) has been employed to identify the species present in solution. rsc.org These studies have confirmed the formation of the following aqueous complexes as the sulfate concentration increases:

Eu(SO₄)⁺

Eu(SO₄)₂⁻

Eu(SO₄)₃³⁻

The relative abundance of these species is dependent on the total sulfate concentration in the solution. At low sulfate concentrations, the singly charged complex, Eu(SO₄)⁺, is predominant. As the sulfate concentration rises, the higher-order complexes, Eu(SO₄)₂⁻ and subsequently Eu(SO₄)₃³⁻, become more significant.

Thermodynamic and activity models, such as the Pitzer and SIT (Specific ion Interaction Theory) models, have been developed based on experimental solubility and spectroscopic data to describe the behavior of these complex systems. rsc.orgnih.gov These models allow for the calculation of stability constants for the Eu(III)-sulfate complexes and the specific ion interaction parameters, which are crucial for geochemical modeling and predicting the behavior of europium in complex aqueous environments. rsc.org

Functional Applications in Advanced Materials Science

Development of Phosphor Materials for Red Emission

Europium(III) ions are renowned for their sharp and intense red emission, making them critical components in phosphor materials. When incorporated into a suitable host matrix, such as a sulfate (B86663), the Eu³⁺ ion can be excited by UV or blue light and then relax by emitting photons at specific wavelengths, primarily corresponding to the ⁵D₀ → ⁷F₂ transition, which is perceived as a brilliant red color. Europium(3+);trisulfate;hydrate (B1144303) serves as both the source of the luminescent Eu³⁺ center and can act as the host material itself.

The design of efficient phosphors based on Europium(III) trisulfate hydrate is governed by several key principles aimed at maximizing the luminescence output. These principles focus on the host lattice, the local environment of the Eu³⁺ ion, and energy transfer mechanisms.

Host Lattice Selection: The host material, in this case, the sulfate lattice, must be chemically and thermally stable and largely transparent to both the excitation and emission wavelengths to prevent self-absorption. compoundsemiconductor.net Molybdates and tungstates are classic host materials for Eu³⁺-doped red phosphors, and sulfates can serve a similar role. mdpi.com The crystal structure of the host influences the symmetry around the Eu³⁺ ion.

Symmetry of the Coordination Environment: The efficiency of the red emission from Eu³⁺ is highly dependent on the local symmetry of the ion. The primary red emission (⁵D₀ → ⁷F₂) is an electric dipole transition that is "forbidden" in centrosymmetric environments. Therefore, a key design principle is to place the Eu³⁺ ion in a host lattice site that lacks a center of inversion. chemicalbook.com This distortion in the crystal field around the europium ion enhances the probability of this transition, leading to more intense red light. mdpi.com The presence of hydrate (water) molecules in the structure of Europium(3+);trisulfate;hydrate directly influences this local environment.

Minimizing Non-Radiative Decay: The energy absorbed by the Eu³⁺ ion can be lost as heat (phonons) rather than emitted as light. The presence of high-frequency oscillators, such as the O-H bonds in the hydrate molecules, near the Eu³⁺ ion can quench luminescence by providing a non-radiative pathway for energy decay. acs.orgnih.gov Therefore, a design consideration is the controlled dehydration of the compound or the substitution of water with other ligands to reduce these quenching effects.

Energy Transfer: In some phosphor designs, a "sensitizer" ion is co-doped into the host lattice. This sensitizer (B1316253) has a strong absorption at the desired excitation wavelength and efficiently transfers the absorbed energy to the Eu³⁺ ion (the "activator"), which then emits the red light. While not always necessary if the host lattice itself can transfer energy efficiently, this is a common strategy to improve performance, especially for excitation with near-UV or blue LEDs. chemicalbook.com

The photoluminescence quantum yield (PLQY) is a critical measure of a phosphor's efficiency, defined as the ratio of photons emitted to photons absorbed. Several strategies are actively researched to enhance the PLQY of europium-based materials.

Electronic-Vibrational Decoupling (EVD): One innovative strategy involves minimizing the vibrational coupling between the Eu³⁺ ion and its surroundings. Research has shown that modulating the solvent environment by replacing water with deuterated solvents or N,N-dimethylformamide can dramatically increase the PLQY from as low as 2% to over 80%. acs.orgnih.gov This is achieved by suppressing the non-radiative decay pathways that rely on vibrational energy transfer. acs.orgnih.gov

Ligand Diversity: Increasing the diversity of ligands coordinated to the Eu³⁺ ion can break the local symmetry more effectively, making the forbidden f-f transitions more probable. This approach has been shown to boost the quantum yield by up to 81% in certain europium complexes. nih.gov By creating mixed-ligand complexes, the radiative rate constant increases, leading to more efficient light emission. nih.govrsc.org

Table 1: Factors Influencing Luminescence in Europium(III)-Based Phosphors

| Design Principle / Strategy | Effect on Luminescence | Research Finding |

| Local Symmetry | A non-centrosymmetric environment enhances the intensity of the ⁵D₀ → ⁷F₂ red emission. mdpi.com | Mixed-ligand complexes reduce symmetry, decreasing excited-state lifetime and increasing luminance. rsc.org |

| Host Vibrations | High-frequency oscillators (e.g., O-H bonds) near Eu³⁺ increase non-radiative decay, quenching luminescence. acs.org | Replacing water with deuterated solvents can increase Photoluminescence Quantum Yield (PLQY) from ~2% to >80%. acs.orgnih.gov |

| Ligand Environment | Increasing the diversity of ligands can boost the quantum yield. nih.gov | A boost of up to 81% in quantum yield was observed by coordinating Eu³⁺ with different non-ionic ligands. nih.gov |

| Energy Transfer | Efficient energy transfer from the host or a sensitizer to the Eu³⁺ activator is crucial for bright phosphors. chemicalbook.com | Molybdates and tungstates are classic host materials that facilitate energy transfer to Eu³⁺. mdpi.com |

Applications in Optoelectronic Devices and Lighting Technologies

The brilliant and reliable red emission from europium-based phosphors makes Europium(3+);trisulfate;hydrate a valuable material for modern lighting and display technologies. samaterials.com It is instrumental in producing high-quality white light and achieving vibrant color palettes in electronic screens.

Europium(3+);trisulfate;hydrate, or phosphors derived from it, are primarily used as the red-emitting component in phosphor-converted white LEDs (pc-WLEDs). Most commercial WLEDs consist of a blue-emitting InGaN chip. A portion of the blue light excites a yellow-emitting phosphor, and the combination of the transmitted blue light and the emitted yellow light produces white light.

However, these standard WLEDs often have a poor color rendering index (CRI) because they lack sufficient emission in the red part of the spectrum. To solve this, a red-emitting phosphor, such as one based on Eu³⁺, is added to the phosphor blend. researchgate.net

Mechanism: The Eu³⁺-based phosphor absorbs some of the blue light from the LED chip and converts it into sharp, narrow-band red light. mdpi.com This red emission fills in the missing part of the spectrum, resulting in a "warmer" white light with a significantly higher CRI and a more desirable correlated color temperature (CCT). researchgate.net

Advantages: Eu³⁺-doped phosphors offer high photostability and high quantum efficiency, making them ideal for long-lasting, energy-efficient lighting applications. mdpi.com Researchers have developed highly efficient red-emitting phosphors that, when used in LED prototypes, can increase luminous efficacy by as much as 14% compared to standard commercial LEDs. compoundsemiconductor.net

The application of europium compounds in displays dates back to their use as the red phosphor in cathode-ray tubes (CRTs). samaterials.com In modern display technologies, they continue to play a vital role in creating vivid and accurate colors.